
4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile
Overview
Description
4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C14H15NO. It is a derivative of cyclohexanecarbonitrile, featuring a ketone group (4-oxo) and an ortho-tolyl group attached to the cyclohexane ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile typically involves the reaction of cyclohexanone with ortho-tolunitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by the addition of ortho-tolunitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-1-(o-tolyl)cyclohexanecarboxylic acid.
Reduction: Formation of 4-hydroxy-1-(o-tolyl)cyclohexanecarbonitrile.
Substitution: Formation of 4-oxo-1-(o-tolyl)cyclohexanecarboxamide.
Scientific Research Applications
4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile is utilized in various scientific research applications:
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile largely depends on its functional groups. The ketone group can participate in hydrogen bonding and other interactions with biological targets, while the nitrile group can act as a precursor for further chemical modifications. These interactions can influence the compound’s binding affinity and specificity towards molecular targets such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-Oxocyclohexanecarbonitrile: Lacks the ortho-tolyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile: Similar structure but with the methyl group in the meta position, which can affect its reactivity and interaction with other molecules.
Uniqueness
4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile is unique due to the presence of the ortho-tolyl group, which can influence its steric and electronic properties. This can result in different reactivity patterns and interactions compared to its analogs, making it a valuable compound for specific research applications .
Biological Activity
4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by a cyclohexane ring with a ketone and a cyano group, along with an o-tolyl substituent. The molecular formula is C12H13N2O, and its structure can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Inhibition of DNA synthesis |
HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis through caspase activation |
A549 (Lung Cancer) | 10.3 | Cell cycle arrest at the G2/M phase |
These findings suggest that the compound may interfere with critical cellular processes involved in cancer progression.
The mechanism by which this compound exerts its biological effects appears to involve the following pathways:
- DNA Synthesis Inhibition : The compound has been shown to interact with enzymes involved in DNA replication, effectively halting the proliferation of cancer cells.
- Apoptosis Induction : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : Research indicates that it causes cell cycle arrest, particularly at the G2/M checkpoint, which prevents cells from dividing.
Case Studies
A series of case studies have been conducted to further elucidate the biological activity of this compound:
- Case Study 1 : In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed an increase in the percentage of cells undergoing apoptosis.
- Case Study 2 : A study on A549 lung cancer cells demonstrated that the compound not only inhibited cell growth but also altered gene expression profiles associated with apoptosis and cell cycle regulation.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while this compound shows promising anticancer activity, it is essential to evaluate its safety profile. Studies suggest moderate toxicity at high doses, warranting further investigation into its therapeutic window.
Properties
IUPAC Name |
1-(2-methylphenyl)-4-oxocyclohexane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-4-2-3-5-13(11)14(10-15)8-6-12(16)7-9-14/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYQPOYEXMIQDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCC(=O)CC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503804 | |
Record name | 1-(2-Methylphenyl)-4-oxocyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00503804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65619-09-2 | |
Record name | 1-(2-Methylphenyl)-4-oxocyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00503804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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